Chrysindin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chrysindin A can be synthesized through various chemical reactions involving polyacetylene precursors. One common method involves the extraction of polyacetylenes from Chrysanthemum indicum flowers, followed by purification and isolation of this compound . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability of the compound during synthesis.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes from plant sources. The flowers of Chrysanthemum indicum are harvested, and the polyacetylenes are extracted using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Chrysindin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles to introduce different functional groups into the this compound molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered chemical properties. These derivatives are often used in further research and development to explore new applications .
Wissenschaftliche Forschungsanwendungen
Chrysindin A has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other polyacetylene compounds and studying their chemical properties.
Wirkmechanismus
Chrysindin A exerts its effects through various molecular mechanisms. It interacts with specific molecular targets and pathways, including:
Vergleich Mit ähnlichen Verbindungen
Chrysindin A is unique compared to other polyacetylene compounds due to its specific structure and biological activities. Similar compounds include:
Eigenschaften
Molekularformel |
C13H12O2 |
---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
(7aS)-5-penta-1,3-diynyl-3,4,7,7a-tetrahydro-2H-cyclopenta[b]pyran-6-one |
InChI |
InChI=1S/C13H12O2/c1-2-3-4-6-10-11-7-5-8-15-13(11)9-12(10)14/h13H,5,7-9H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
GLJDDQOOKNWCGH-ZDUSSCGKSA-N |
Isomerische SMILES |
CC#CC#CC1=C2CCCO[C@H]2CC1=O |
Kanonische SMILES |
CC#CC#CC1=C2CCCOC2CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.